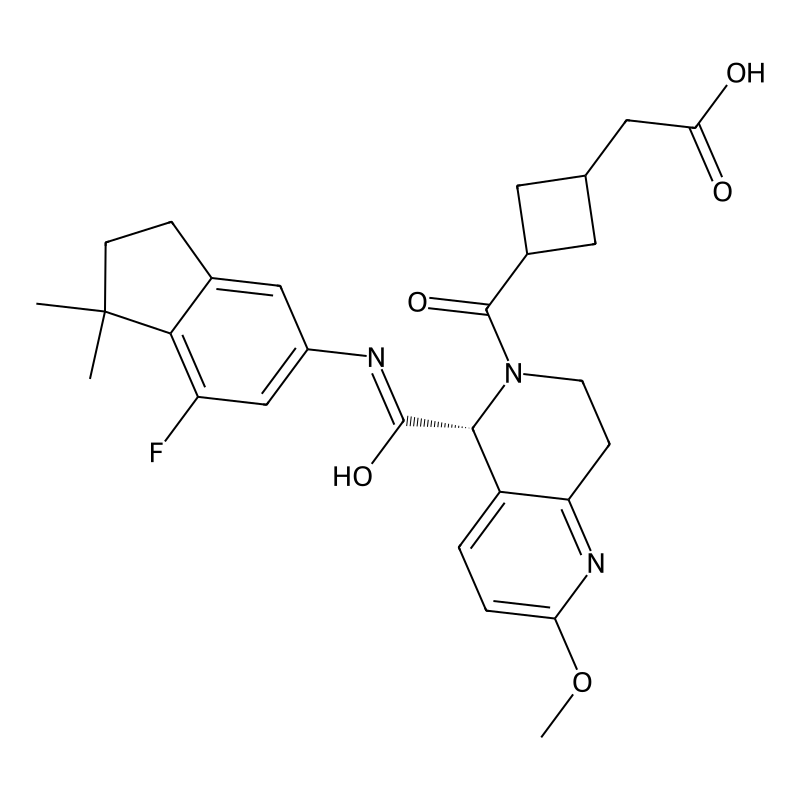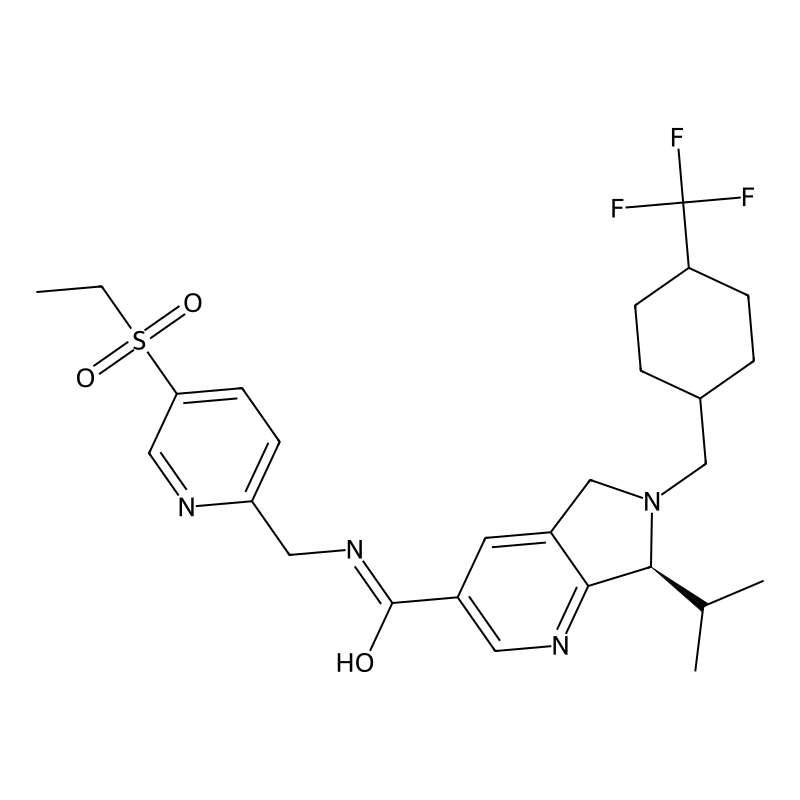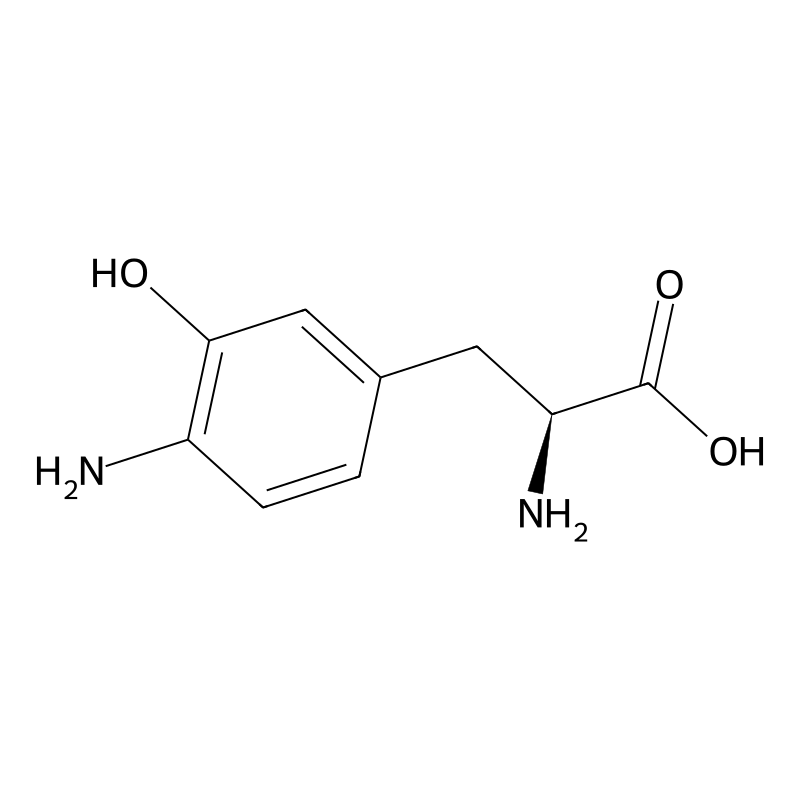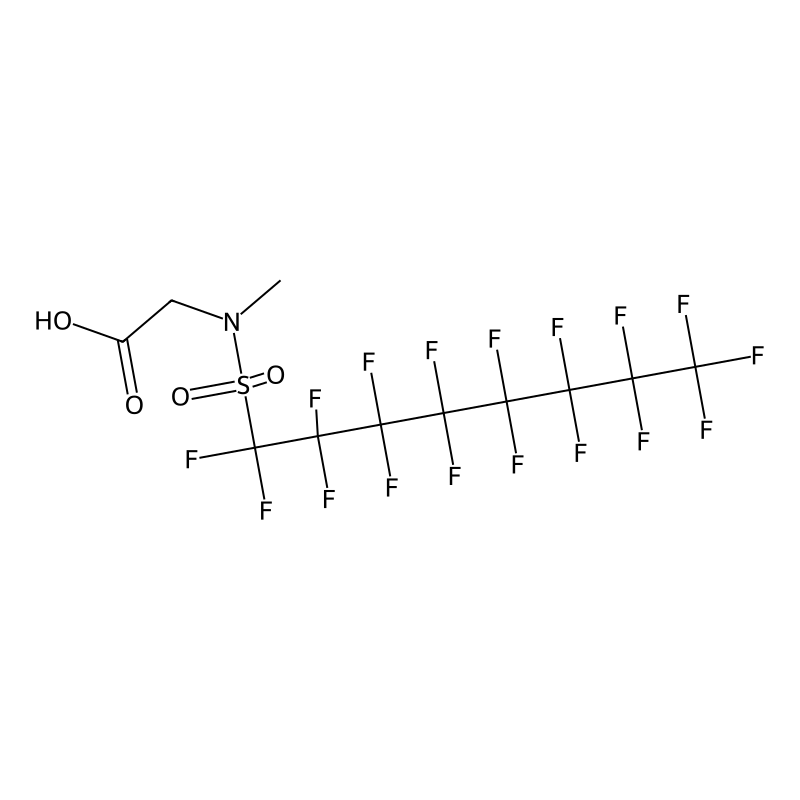phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate
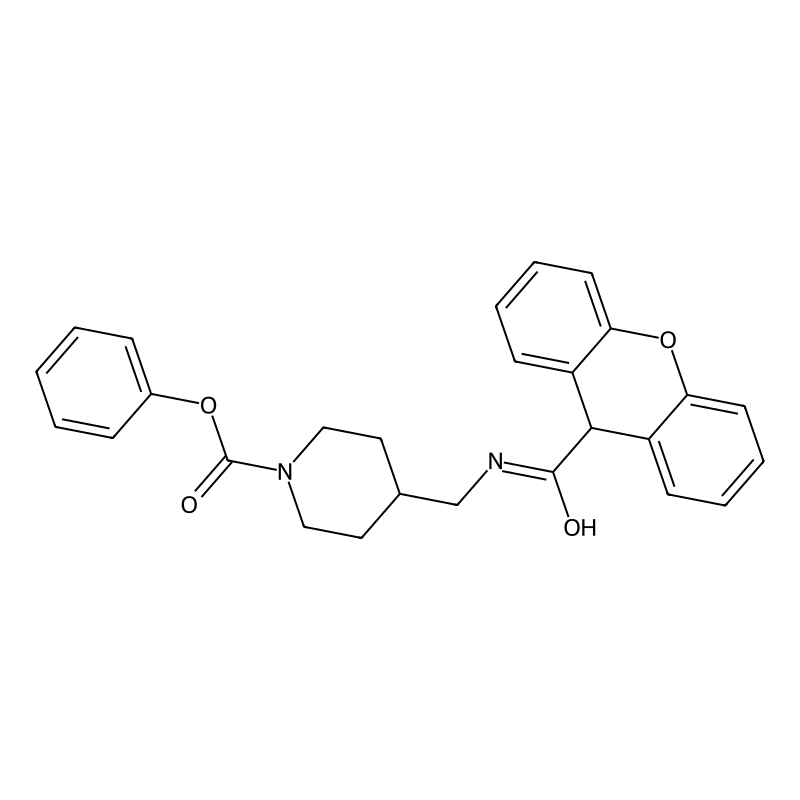
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Application in Photodynamic Therapy
Scientific Field: Biomedical Sciences
Summary of Application: The xanthene structure is used in the synthesis of zinc phthalocyanine compounds, which have been applied in a wide range of scientific research fields, including materials such as photochemical, photodynamic therapy, and biomedical purposes .
Methods of Application: The 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile compound was synthesized and characterized as starting material. Zinc phthalocyanine was obtained by reaction of 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile with Zn(CH 3 COO) 2 .
Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for photodynamic therapy applications .
Application in Biological Activities
Scientific Field: Pharmacology
Summary of Application: Many xanthone structures show promising biological activities. Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed .
Methods of Application: The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Results or Outcomes: Accordingly, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort .
Application in Sensor Technology
Scientific Field: Sensor Technology
Summary of Application: Phthalocyanines, which contain the xanthene structure, find application in areas such as sensor technology .
Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for sensor applications .
Application in Catalysts
Scientific Field: Catalysis
Summary of Application: Phthalocyanines, which contain the xanthene structure, are used as catalysts .
Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for catalysis applications .
Application in Non-Linear Optics
Scientific Field: Non-Linear Optics
Results or Outcomes: The dipole moment components have been calculated and can be considered as potential candidates for the design of non-linear optical materials .
Application in DNA Binding
Scientific Field: Biochemistry
Summary of Application: Xanthone derivatives, which contain the xanthene structure, have been found to have DNA binding properties .
Methods of Application: Different phthalocyanine derivatives are tested for these applications and are the basis for determining new properties .



